5-甲基-4-硝基异噁唑

描述

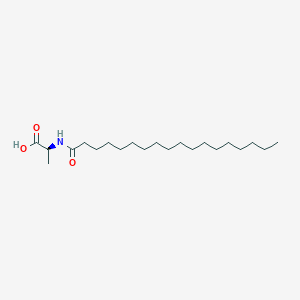

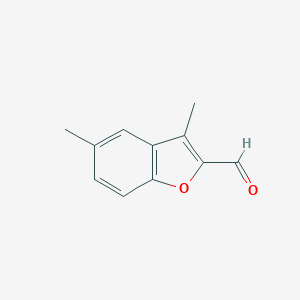

5-Methyl-4-nitroisoxazole is a chemical compound with the molecular formula C4H4N2O3 . It has an average mass of 128.086 Da and a monoisotopic mass of 128.022186 Da .

Synthesis Analysis

The synthesis of isoxazoles, including 5-Methyl-4-nitroisoxazole, has been a subject of research for many years . The main methods of synthesis involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of 5-Methyl-4-nitroisoxazole consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 240.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis

5-Methyl-4-nitroisoxazole has a molar refractivity of 28.0±0.3 cm3, a polar surface area of 72 Å2, and a polarizability of 11.1±0.5 10-24 cm3 . It also has a surface tension of 49.8±3.0 dyne/cm and a molar volume of 93.6±3.0 cm3 .科学研究应用

Synthesis of Heterocyclic Compounds

5-Methyl-4-nitroisoxazole serves as a precursor in the synthesis of various heterocyclic compounds. Its nitro group and isoxazole ring are pivotal in [3+2] cycloaddition reactions, which are fundamental in creating diverse heterocyclic structures with potential biological activities .

Medicinal Chemistry

In medicinal chemistry, 5-Methyl-4-nitroisoxazole is utilized for the development of novel pharmaceuticals. It has been instrumental in the creation of isoxazole-based bivalent ligands for AMPA receptors, which are promising for neuroprotective drug development .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, where derivatives of 5-Methyl-4-nitroisoxazole are explored for their potential use as agrochemicals due to their bioactive functions .

Material Science

In material science, 5-Methyl-4-nitroisoxazole is used in the synthesis of advanced materials. Its derivatives are incorporated into polymers and coatings to enhance their properties and functionalities .

Environmental Science

Environmental science research utilizes 5-Methyl-4-nitroisoxazole for the development of eco-friendly synthetic methods. It’s part of green chemistry approaches to create less toxic and more sustainable chemical processes .

Analytical Chemistry

5-Methyl-4-nitroisoxazole plays a role in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined structure and reactivity make it suitable for method development and validation .

安全和危害

未来方向

Isoxazoles, including 5-Methyl-4-nitroisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and exploring their potential applications in medicinal chemistry .

作用机制

Target of Action

5-Methyl-4-nitroisoxazole has been found to be a promising allosteric modulator of AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

The compound interacts with AMPA receptors, affecting their function .

Biochemical Pathways

The compound’s interaction with AMPA receptors can affect various biochemical pathways. For instance, it can modulate the kainate-induced currents, a process that involves the flow of ions through the AMPA receptors . This modulation can have downstream effects on neuronal signaling and synaptic transmission .

Pharmacokinetics

The compound’s physicochemical, admet (absorption, distribution, metabolism, excretion, and toxicity), and pains (pan-assay interference compounds) properties have been predicted and confirmed that the ampa receptor modulators based on the bis(isoxazole) scaffold may serve as potential lead compounds for the development of neuroprotective drugs .

Result of Action

The compound has been found to potentiate the kainate-induced currents in a wide concentration range, with maximum potentiation of 77% at 10-10 M . This suggests that the compound can enhance the activity of AMPA receptors, potentially leading to increased synaptic transmission .

Action Environment

The efficacy and stability of 5-Methyl-4-nitroisoxazole can be influenced by various environmental factors. For instance, it was found that a slight increase in the yield of bis(isoxazole) was achieved when the temperature was increased in CH3CN or if THF was used as a solvent . .

属性

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVORXIBNGBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510834 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1122-06-1 | |

| Record name | 5-Methyl-4-nitroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the safety concerns associated with using 5-Methyl-4-nitroisoxazole in chemical synthesis?

A1: 5-Methyl-4-nitroisoxazole presents significant safety concerns due to its hazardous properties. It exhibits high energy content (4200 J/g) [], making its synthesis and handling potentially dangerous. This risk has driven the development of alternative synthetic routes for compounds like the GSK3β inhibitor AZD8926, aiming to circumvent the use of 5-Methyl-4-nitroisoxazole and improve process safety [].

Q2: How does 5-Methyl-4-nitroisoxazole behave under flash vacuum thermolysis (FVT)?

A2: Research suggests that 5-Methyl-4-nitroisoxazole undergoes isomerization to form a furoxan intermediate during FVT []. This furoxan then rearranges to form 2H-Azirine, which further decomposes to yield 1-Cyano-1-Nitroacetone. This proposed mechanism is supported by kinetic measurements and theoretical calculations of stabilization energy at the transition state [].

Q3: Can 5-Methyl-4-nitroisoxazole be used in asymmetric synthesis?

A3: Yes, 5-Methyl-4-nitroisoxazole has been successfully employed in a chiral-at-metal asymmetric catalyzed vinylogous Michael addition reaction []. When reacted with α,β-unsaturated 2-acyl imidazoles in the presence of a chiral rhodium(iii) catalyst, it yields chiral adducts with high enantioselectivity (up to 97% ee) []. This demonstrates the potential of 5-Methyl-4-nitroisoxazole as a building block in the synthesis of enantioenriched compounds.

Q4: What are the alternative synthetic routes developed to avoid using 5-Methyl-4-nitroisoxazole?

A4: One alternative route to synthesize compounds previously relying on 5-Methyl-4-nitroisoxazole involves a novel, scalable process utilizing a heterocyclic Ziegler coupling []. This process utilizes the readily available 2-chloro-5-fluoropyrimidine and avoids the hazardous formation and reduction of 5-Methyl-4-nitroisoxazole, leading to a safer and more efficient synthesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)